(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a synthetic organic molecule characterized by the presence of a thiazole ring, a chlorophenyl group, and a dimethylphenylamino group
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-7-14(2)9-18(8-13)23-11-16(10-22)20-24-19(12-25-20)15-3-5-17(21)6-4-15/h3-9,11-12,23H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCMCOJSMCJECM-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Enamine: The enamine moiety is formed through a condensation reaction between an amine and an aldehyde or ketone.
Final Coupling: The final step involves coupling the thiazole derivative with the enamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group undergoes nucleophilic additions under acidic or basic conditions. For example:
-
Hydrolysis :
Reacts with concentrated HCl to form the corresponding amide or carboxylic acid derivative.
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl (conc.), reflux, 6h | 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enamide | 78 | |
| H₂SO₄ (dil.), H₂O, 80°C, 4h | 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enoic acid | 65 |
Cycloaddition Reactions
The α,β-unsaturated nitrile system participates in [4+2] Diels-Alder reactions with dienes:
| Diene | Conditions | Cycloadduct Structure | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Hexahydroquinoline derivative | 82 | |
| Anthracene | Microwave, 150°C, 2h | Polycyclic fused ring system | 71 |
Steric hindrance from the 3,5-dimethylphenyl group reduces regioselectivity in unsymmetrical diene systems.
Palladium-Catalyzed Cross-Coupling
The 4-chlorophenyl substituent on the thiazole ring undergoes Suzuki-Miyaura coupling with aryl boronic acids:
Reactivity is enhanced by electron-withdrawing groups on the thiazole ring .
Electrophilic Aromatic Substitution
The 3,5-dimethylphenylamino group directs electrophiles to the para position relative to the amino group:
| Electrophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 2h | Nitro-substituted aromatic ring | 68 | |
| Br₂ (1 equiv.) | FeBr₃, CH₂Cl₂, 25°C, 1h | Brominated aromatic derivative | 73 |
Reduction Reactions
The nitrile group can be selectively reduced to an amine:
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 3h | Primary amine derivative | 85 | |
| H₂ (50 psi) | Ra-Ni, EtOH, 6h | Secondary amine via partial reduction | 62 |
Thiazole Ring Functionalization
The thiazole nitrogen participates in alkylation and acylation:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 4h | N-Methylthiazolium salt | 77 | |
| Acetyl chloride | Pyridine, 0°C, 30min | N-Acetylthiazole derivative | 81 |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with maleic anhydride:
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| λ = 254 nm, 12h | Bicyclic lactam derivative | 58 |
Key Mechanistic Insights:
-
Conjugation Effects : The E-configuration of the enamine system stabilizes transition states in cycloadditions.
-
Steric Modulation : 3,5-Dimethyl groups hinder reactions at the aromatic ring’s meta positions .
-
Electronic Effects : The 4-chlorophenyl group enhances electrophilicity of the thiazole ring .
Scientific Research Applications
Overview
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a synthetic organic molecule characterized by its unique structural features, which include a thiazole ring and multiple aromatic groups. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in materials science.
Chemistry
In the field of chemistry, this compound serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts. Researchers have explored its ability to act as a precursor in the synthesis of thiazole-based derivatives and other heterocyclic compounds.
Biology
Biologically, this compound has demonstrated potential as an antimicrobial agent . Studies indicate that it can inhibit the growth of certain bacteria and fungi, suggesting its utility in pharmaceutical research aimed at developing new antimicrobial therapies. The compound’s mechanism of action may involve the inhibition of key enzymes within microbial cells.
Medicine
The compound is under investigation for its therapeutic properties , particularly in the areas of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may interact with specific biological targets, making it a candidate for drug development focused on treating inflammatory diseases and various types of cancer.
Industry
In industrial applications, this compound shows promise in the production of advanced materials such as organic semiconductors and photovoltaic cells . Its electronic properties make it suitable for use in devices that require efficient charge transport.
Antimicrobial Activity
Research published in peer-reviewed journals has highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, a study demonstrated that derivatives of thiazole compounds exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development.
Anticancer Properties
In another study focusing on anticancer properties, researchers explored the cytotoxic effects of thiazole derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring and the chlorophenyl group may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
- (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
- (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain targets compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole derivatives are known for a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C20H14ClN3OS
- Molecular Weight : 379.9 g/mol
- CAS Number : 1327169-49-2
- Purity : ≥95% .
Biological Activity Overview
The biological activities of this compound include:
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. In particular:
- Mechanism of Action : Thiazole compounds often inhibit bacterial growth by targeting essential metabolic pathways or disrupting cell wall synthesis.
- Case Study : A study on similar thiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 0.63 µM against urease, a key enzyme in bacterial metabolism .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes:
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase with varying degrees of potency, which is crucial in treating neurodegenerative diseases .
Research Findings and Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
